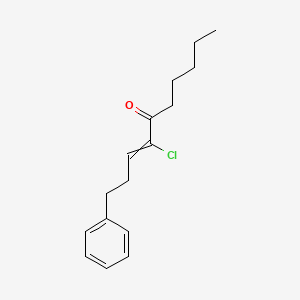

4-Chloro-1-phenyldec-3-en-5-one

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Research

In the fields of organic synthesis and medicinal chemistry, the design and creation of novel molecular architectures with potential utility is a primary driver of innovation. The exploration of compounds like 4-Chloro-1-phenyldec-3-en-5-one is rooted in the continuous search for new therapeutic agents and versatile synthetic intermediates. The chemistry of α,β-unsaturated ketones, in particular, has been a fertile ground for scientific investigation due to the diverse reactivity of the keto-ethylenic group. tjpr.org These compounds are not only pivotal precursors for a wide array of synthetic transformations but also form the core of numerous natural products and pharmacologically active molecules. tjpr.orgrsc.org The introduction of a halogen atom, as in an α-halo-α,β-unsaturated ketone, further enhances the molecule's synthetic potential and can significantly modulate its biological activity. The investigation of a previously uncharacterized molecule such as this compound would therefore be a relevant endeavor, aimed at expanding the chemical space and potentially uncovering new biological functions or synthetic applications.

Significance of the α-Halo-α,β-Unsaturated Ketone Moiety in Synthetic Chemistry

The α-halo-α,β-unsaturated ketone is a highly valuable functional group in organic synthesis. Its significance stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations. Halovinyl aldehydes and ketones are recognized as important building blocks for creating both linear and heterocyclic systems. nih.gov The electrophilic nature of the carbonyl carbon and the β-carbon is complemented by the reactivity of the carbon-halogen bond at the α-position.

This arrangement facilitates several key reaction types:

Nucleophilic Substitution: The halogen atom can be displaced by various nucleophiles, providing a direct route to α-substituted-α,β-unsaturated ketones.

Cross-Coupling Reactions: The carbon-halogen bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds and the construction of more complex molecular scaffolds.

Cycloaddition Reactions: The electron-deficient π-system can participate as a dienophile in Diels-Alder reactions, leading to the stereocontrolled synthesis of cyclic and polycyclic systems. rsc.org

Precursor to Other Functional Groups: The entire moiety can be transformed through reactions like epoxidation, dihydroxylation, or reduction, offering pathways to a variety of other functionalized molecules.

Methods for the synthesis of these moieties often involve the halogenation of corresponding α,β-unsaturated carbonyl compounds followed by dehydrohalogenation. nih.gov Their utility as versatile intermediates makes the development of new structures containing this motif a persistent goal in synthetic chemistry.

Review of Precedent Research on Structurally Analogous Phenyl-Substituted Ketones and Halogenated Unsaturated Systems

While no direct studies on this compound exist, the chemical literature provides extensive research on analogous compounds that can inform predictions about its behavior. For instance, chalcones, which are α,β-unsaturated ketones with aromatic substituents, are widely studied for their biological activities, including anti-inflammatory and antibacterial properties. tjpr.org The synthesis of these structures is often achieved through base-catalyzed Claisen-Schmidt condensation. tjpr.org

More specifically, halogenated phenyl-substituted ketones have been synthesized and characterized. Compounds such as (E)-4-(4-chlorophenyl)-1-phenylbut-3-en-1-one are documented in chemical databases, providing a reference for a related structural type. nih.gov The preparation of β-chloro-α,β-unsaturated ketones has been a subject of study, highlighting their role as reactive intermediates. acs.org Similarly, the synthesis of α-chloroketones like 3-chloro-4-phenylbutan-2-one (B14708161) from allylic alcohols demonstrates established routes to related halogenated ketones. orgsyn.org The biological evaluation of various α,β-unsaturated ketones has shown that they can possess potent antitumour and antioxidant activities, often linked to their ability to act as Michael acceptors or interact with biological targets like kinases. nih.gov

The table below summarizes key data for a selection of structurally related compounds, providing a basis for hypothesizing the potential properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Findings / Application |

| 4-Chlorobutyrophenone | 939-52-6 | C₁₀H₁₁ClO | Starting material for synthesis of silyl (B83357) enol ethers and 8-arylimidazopyridines. sigmaaldrich.com |

| (E)-4-(4-chlorophenyl)-1-phenylbut-3-en-1-one | 122218031-16-0 | C₁₆H₁₃ClO | Characterized compound, structural analogue. nih.gov |

| 1,5-Bis-(4-chloro-phenyl)-penta-1,4-dien-3-one | 18278-29-0 | C₁₇H₁₂Cl₂O | Commercially available chalcone (B49325) analogue. sigmaaldrich.com |

| 4-chloro-1-phenylpentan-3-one | Not Available | C₁₁H₁₃ClO | Predicted physicochemical properties available in databases. uni.lu |

This table is for illustrative purposes and includes data on analogous compounds to provide context for the target molecule.

Hypothesis and Research Objectives for the Investigation of this compound

Hypothesis: Based on its structural features, it is hypothesized that this compound is a synthetically accessible compound with significant potential as both a versatile chemical intermediate and a biologically active molecule. The α-chloro-α,β-unsaturated ketone moiety is expected to confer reactivity suitable for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions. Furthermore, this reactive pharmacophore, in combination with the lipophilic phenyl and decenone backbone, may endow the molecule with noteworthy biological properties, potentially in the realms of anticancer or anti-inflammatory activity, similar to other functionalized chalcones and related ketones. tjpr.orgnih.gov

Research Objectives:

Synthesis and Characterization:

To develop and optimize a stereoselective synthetic route to this compound, likely proceeding through an aldol (B89426) condensation to form a precursor α,β-unsaturated ketone, followed by regioselective α-halogenation.

To fully characterize the structure of the synthesized compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Investigation of Chemical Reactivity:

To explore the reactivity of the α-chloro-α,β-unsaturated ketone moiety by subjecting the compound to a series of representative chemical reactions, such as nucleophilic displacement of the chloride and palladium-catalyzed cross-coupling reactions.

To evaluate its potential as a building block in the synthesis of more complex heterocyclic or polyfunctional molecules.

Preliminary Biological Evaluation:

To conduct in vitro screening of this compound for potential biological activity. Based on precedent from analogous structures, initial assays would focus on cytotoxicity against a panel of cancer cell lines and anti-inflammatory activity.

To perform initial antioxidant assays to determine if the compound possesses radical-scavenging capabilities.

Structure

3D Structure

Properties

CAS No. |

143328-55-6 |

|---|---|

Molecular Formula |

C16H21ClO |

Molecular Weight |

264.79 g/mol |

IUPAC Name |

4-chloro-1-phenyldec-3-en-5-one |

InChI |

InChI=1S/C16H21ClO/c1-2-3-5-13-16(18)15(17)12-8-11-14-9-6-4-7-10-14/h4,6-7,9-10,12H,2-3,5,8,11,13H2,1H3 |

InChI Key |

VIYYCZFVVNRQIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(=CCCC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Strategic Approaches for the Chemical Synthesis of 4 Chloro 1 Phenyldec 3 En 5 One

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."

Primary Disconnections Leading to Key Precursors

The structure of 4-Chloro-1-phenyldec-3-en-5-one, a β-chloro-α,β-unsaturated ketone, suggests several logical points for disconnection. The most prominent feature is the conjugated enone system, which is a common target for retrosynthetic cuts.

A primary disconnection across the C3=C4 double bond, characteristic of molecules often formed via aldol-type condensations, is a logical starting point. youtube.comyoutube.com This disconnection simplifies the complex target into two more manageable precursor molecules.

Disconnection 1 (C3=C4 Bond): This break points to an aldol (B89426) condensation or a related C-C bond-forming reaction. This approach identifies two key building blocks: an aldehyde and a ketone bearing an α-chloro substituent.

| Target Molecule | Disconnection | Precursor 1 | Precursor 2 |

| This compound | C3=C4 (Aldol-type) | 3-Phenylpropanal (B7769412) | 1-Chlorohexan-2-one (B1606847) |

Another strategic disconnection involves breaking the bond between the phenyl group and the aliphatic chain, suggesting a Friedel-Crafts type reaction as a potential synthetic step for one of the precursors.

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial step in retrosynthesis that allows for the conversion of one functional group into another, paving the way for further disconnections. youtube.com For the target molecule, several FGI steps can be envisioned.

Enone to β-Hydroxy Ketone: The α,β-unsaturated ketone functionality can be traced back to a β-hydroxy ketone through the addition of water (hydration), a process known as FGI. youtube.com This intermediate is the direct product of an aldol addition reaction, which upon dehydration, yields the target enone.

β-Chloro Enone to Ynone: A powerful strategy for synthesizing β-halo-α,β-unsaturated carbonyl systems involves the hydrohalogenation of a corresponding ynone (a compound containing a ketone and an alkyne). rsc.org Therefore, an FGI from the β-chloro enone to an ynone is a viable retrosynthetic step.

| Target Functional Group | FGI | Precursor Functional Group |

| α,β-Unsaturated Ketone | Hydration | β-Hydroxy Ketone |

| β-Chloro-α,β-unsaturated Ketone | Dehydrohalogenation | Ynone |

Direct Synthetic Methodologies

The forward synthesis, or the actual construction of the target molecule, can be approached through several established reactions.

Friedel-Crafts Acylation Approaches for Phenylketone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the attachment of an acyl group to an aromatic ring. byjus.com While not directly applicable to form the entire this compound in one step due to the distance between the phenyl group and the ketone, it is an essential method for preparing key aromatic ketone precursors. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

For instance, a precursor like 1-phenyl-1-propanone can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

Table of Friedel-Crafts Acylation Reactions for Precursor Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product Example |

|---|---|---|---|

| Benzene | Propionyl chloride | AlCl₃ | 1-Phenyl-1-propanone |

| Benzene | Succinic anhydride | AlCl₃ | 4-Oxo-4-phenylbutanoic acid |

These phenylketone precursors can then be further modified and elaborated to construct the full carbon skeleton of the target molecule.

Knoevenagel Condensation or Related Reactions for α,β-Unsaturated Ketone Construction

The formation of the α,β-unsaturated ketone core is a critical step in the synthesis. The Knoevenagel condensation and related aldol-type reactions are powerful tools for this transformation, involving the reaction of a carbonyl compound with a component containing an active methylene (B1212753) group or an enolizable position. allaboutchemistry.netwikipedia.orgpsiberg.com

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an "active hydrogen" compound, stabilized by two electron-withdrawing groups. wikipedia.org A more general approach for the synthesis of this compound would be a directed aldol-type condensation.

A plausible synthetic route involves the base-catalyzed condensation of 3-phenylpropanal with 1-chlorohexan-2-one. The enolate of 1-chlorohexan-2-one would act as the nucleophile, attacking the electrophilic carbonyl carbon of 3-phenylpropanal. The resulting β-hydroxy-α-chloro ketone intermediate would then undergo dehydration, often under the reaction conditions, to yield the final α,β-unsaturated product.

General Scheme for Aldol-Type Condensation:

Step 1 (Enolate Formation): A base removes a proton from the α-carbon of 1-chlorohexan-2-one.

Step 2 (Nucleophilic Attack): The resulting enolate attacks the carbonyl of 3-phenylpropanal.

Step 3 (Protonation): A proton source protonates the intermediate alkoxide to form a β-hydroxy-α-chloro ketone.

Step 4 (Dehydration): Elimination of a water molecule yields the conjugated system of this compound.

An alternative and highly efficient method for preparing β-halo-α,β-unsaturated ketones is the stereoselective hydrohalogenation of ynones. rsc.org This would involve the synthesis of 1-phenyldec-3-yn-5-one as a key intermediate, followed by the addition of HCl across the triple bond to install the chlorine atom at the desired position.

Halogenation Strategies for Selective Chlorine Introduction

The introduction of a chlorine atom at the C4-position of the 1-phenyldec-3-en-5-one backbone is a critical transformation. The strategy must control the position of the halogen (regioselectivity) on the α,β-unsaturated system.

The direct chlorination of the precursor, 1-phenyldec-3-en-5-one, requires methods that favor halogenation at the vinylic C4 position (β-position) over the C2 (α') or C6 (α) positions.

One potential strategy involves the umpolung (polarity reversal) of the β-carbon, which is typically electrophilic. A one-pot protocol for the β-C-H halogenation of cyclic enones has been developed that could be adapted for this acyclic system. nih.govacs.org This method proceeds through the formation of a hydrazone intermediate from the enone. The resulting hydrazone alters the electronic nature of the conjugated system, facilitating a selective deprotonation at the β-position, followed by halogenation with an electrophilic chlorine source like Palau’chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine). nih.govacs.org Subsequent hydrolysis of the hydrazone moiety regenerates the carbonyl group, yielding the desired β-chloroenone. nih.govacs.org

Another approach is the direct reaction of the α,β-unsaturated ketone with chlorinating agents. For instance, cupric chloride (CuCl₂) has been used for the chlorination of α,β-unsaturated ketones. google.com The reaction conditions, particularly the solvent, can significantly influence the outcome. google.com Additionally, reactions with free chlorine can occur on the conjugated double-bond system. nih.gov However, these direct methods often pose a risk of competing reactions, such as addition to the double bond or substitution at the α-position, making regiocontrol a significant challenge. chemistrysteps.comucalgary.ca

An alternative regioselective method involves the conjugate addition of a chloride equivalent to an appropriate precursor. For example, a synthetic route could be designed starting from 1-phenyl-dec-2-yn-5-one. The conjugate addition of HCl, often catalyzed by copper salts, could theoretically yield the desired this compound. This approach, known as hydrochlorination, can provide high regioselectivity depending on the substrate and catalytic system employed.

A hypothetical comparison of chlorinating agents for the β-chlorination of an enone precursor is presented in Table 1.

Table 1: Comparison of Potential Chlorinating Agents for Regioselective β-Chlorination This table is generated based on findings from analogous reactions in the literature and represents a hypothetical application to the target synthesis.

| Reagent/System | Proposed Mechanism | Potential Advantages | Potential Challenges |

| Hydrazone + Palau'chlor | Umpolung of β-carbon via hydrazone intermediate. nih.govacs.org | High regioselectivity for the β-position. nih.govacs.org | Requires multiple steps in one pot (hydrazone formation, halogenation, hydrolysis). nih.govacs.org |

| Cupric Chloride (CuCl₂) | Coordination to carbonyl, followed by attack. google.com | Direct, single-step transformation. | Risk of side products and lack of selectivity. google.com |

| N-Chlorosuccinimide (NCS) | Radical or electrophilic addition. rsc.org | Readily available and easy to handle. | Often requires activation; potential for α-halogenation or allylic chlorination. rsc.org |

| HCl / Copper Catalyst | Hydrochlorination of a corresponding ynone precursor. | Potentially high regioselectivity and atom economy. | Requires synthesis of the alkyne precursor. |

The double bond in this compound can exist as either the E or Z isomer. The stereochemical outcome of the chlorination reaction is therefore a critical consideration. Many halogenation methods for alkenes proceed via a halonium ion intermediate, which typically leads to anti-addition. nih.gov However, for C-H chlorination or reactions on pre-formed enolates, the stereoselectivity is governed by different mechanistic factors. nih.gov

In the context of synthesizing a specific stereoisomer of the target compound, the choice of synthetic route is paramount. For example, if the synthesis proceeds through the halogenation of a pre-existing double bond, the geometry of that starting alkene will influence the final product's stereochemistry.

Alternatively, stereocontrol can be achieved by employing stereoselective methods for creating the chlorinated double bond itself. For instance, the Wittig-Still rearrangement or Still-Gennari alkenation are powerful methods for forming alkenes with high stereoselectivity, which could be adapted to incorporate a chlorine atom. wikipedia.org Furthermore, methods for the stereoselective chlorination of β-substituted alcohols using reagents like triphenylphosphine (B44618) (PPh₃) and N-Chlorosuccinimide (NCS) have been reported. rsc.orgnih.gov Such an alcohol could be a precursor to the target ketone, with the stereochemistry being set at an earlier stage and preserved through subsequent oxidation. The stereochemical outcome in these reactions can be dependent on factors like ring size (in cyclic systems) and the nature of neighboring substituents. rsc.orgnih.gov

Convergent and Linear Synthetic Route Design

A convergent approach based on fragment coupling is highly attractive for this target. The molecule can be disconnected into simpler, more readily available building blocks. A logical disconnection is at the C4-C5 bond or the C2-C3 bond, suggesting a coupling between a phenyl-containing fragment and the chlorinated keto-alkene core.

One powerful method is the Suzuki-Miyaura type cross-coupling reaction. This palladium-catalyzed reaction could unite an arylboronic acid with an α,β-unsaturated acyl chloride. organic-chemistry.org For the synthesis of the target molecule, this could involve the reaction of 4-chloro-dec-3-en-5-oyl chloride with phenylboronic acid. This strategy offers an efficient way to form the C1-phenyl bond late in the synthesis. organic-chemistry.org

Another well-established fragment coupling is the Heck reaction, which could form the C2-C3 bond by coupling an aryl halide with an appropriate alkene. organic-chemistry.org Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates also provides a viable method for constructing substituted α,β-unsaturated systems. organic-chemistry.org

A summary of potential fragment coupling strategies is provided in Table 2.

Table 2: Potential Fragment Coupling Strategies for Synthesis This table outlines hypothetical retrosynthetic disconnections and corresponding coupling reactions applicable to the target molecule.

| Disconnection (Bond) | Fragment 1 | Fragment 2 | Coupling Reaction |

| C(sp²)-C(sp²) (e.g., C2-C3) | Phenylacetylene | 4-Chloro-oct-1-en-3-one | Sonogashira coupling followed by selective reduction |

| C(aryl)-C(sp²) (e.g., C1-C(phenyl)) | 4-Chloro-1-halodec-3-en-5-one | Phenylboronic Acid | Suzuki-Miyaura Coupling organic-chemistry.org |

| C4-C5 | 1-Phenylbut-2-en-1-yl magnesium bromide | Chloro-hexanoyl chloride | Grignard-type coupling |

| Aldol Condensation | Phenylacetaldehyde | Heptan-2-one | Aldol condensation, followed by dehydration and chlorination youtube.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govorganic-chemistry.org While no specific MCR has been reported for this compound, the principles can be applied to construct its core structure.

For example, a three-component reaction could potentially assemble the backbone. One could envision a reaction involving phenylacetaldehyde, an amine, and a β-keto ester followed by modification. Many MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, are powerful tools for creating complex heterocyclic structures and demonstrate the feasibility of combining multiple simple precursors in one pot. organic-chemistry.org More relevant to the acyclic target, one-pot cascade reactions involving Michael additions to enones are common. researchgate.net A strategy could be designed where a Michael addition is followed by an intramolecular cyclization or a subsequent intermolecular reaction, with the resulting intermediate being converted to the final target. The development of novel MCRs remains a significant area of chemical synthesis. nih.goverciyes.edu.trnih.gov

Catalytic Systems and Optimized Reaction Conditions for Enhanced Selectivity and Yield

The success of any synthetic strategy hinges on the use of appropriate catalytic systems and the fine-tuning of reaction conditions. For the synthesis of this compound, catalysis can play a role in the C-C bond-forming steps and the selective chlorination.

Palladium catalysts are exceptionally versatile for the fragment coupling strategies mentioned earlier, such as Suzuki and Heck reactions. organic-chemistry.orgorganic-chemistry.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, in the Suzuki-Miyaura coupling of α,β-unsaturated acyl chlorides with arylboronic acids, potassium phosphate (B84403) hydrate (B1144303) in toluene (B28343) has been shown to be effective. organic-chemistry.org

For the halogenation step, particularly if proceeding via C-H activation, transition metal catalysts could offer a path to improved regioselectivity. While methods for β-halogenation of enones using reagents like Palau'chlor are effective, catalytic variants could offer milder conditions and broader substrate scope. nih.govacs.org

The optimization of reaction conditions—such as temperature, pressure, and catalyst loading—is crucial. For example, chemoselective hydrogenation of α,β-unsaturated ketones can be achieved using a manganese(I) hydride complex, demonstrating that careful selection of a catalyst can allow for the specific transformation of one functional group in the presence of others. acs.org In a different context, iodine has been used as a catalyst to activate enones for cascade reactions through halogen bonding. researchgate.net Similar principles of catalyst selection and condition optimization would be essential for developing a high-yielding synthesis of the target molecule.

Transition Metal Catalysis in C-C and C-Cl Bond Formation

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-halogen (C-Cl) bonds, which are essential for constructing the backbone of this compound. mdpi.com Cross-coupling reactions, in particular, are among the most effective strategies for C-C bond formation. mdpi.com

A plausible retrosynthetic analysis of the target molecule suggests it could be assembled from simpler precursors. For instance, the phenyl-bearing chain could be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki, Stille, or Heck reaction. mdpi.com The Heck reaction, which couples an aryl halide with an alkene, could be employed to form the C1-C2 bond. mdpi.com

For the α-chlorination step, transition metals provide several pathways. A modern approach involves the tandem isomerization of an allylic alcohol followed by a C-Cl bond formation catalyzed by an iridium complex. orgsyn.org This method can selectively produce α-chloroketones. orgsyn.org Another strategy is the oxidation of enol acetates mediated by copper(II) bromide (CuBr₂), which can yield α-bromo ketones that could potentially be adapted for chlorination. google.com This copper-mediated method is presented as a cost-effective alternative to more expensive palladium-based systems like the Saegusa oxidation. google.com

Table 1: Comparison of Selected Transition Metal-Catalyzed Reactions

| Catalytic System | Reaction Type | Bond Formed | Key Features |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling (e.g., Heck, Suzuki) | C-C | High efficiency and functional group tolerance. mdpi.com |

| Iridium/[Cp*IrCl₂]₂ | Tandem Isomerization/Chlorination | C-Cl | Selective formation of α-monochloroketones from allylic alcohols. orgsyn.org |

| Copper(II) Bromide | Oxidation/Halogenation | C-Br (adaptable for C-Cl) | Inexpensive alternative to precious metals like palladium. google.com |

This table is generated based on data from multiple sources to illustrate catalytic strategies.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, reducing the ecological impact of chemical processes. mdpi.comyoutube.com For the synthesis of a chiral center, if one were desired in a derivative of this compound, organocatalysis would be a primary choice.

A key strategy in organocatalysis involves the formation of enamine or enolate intermediates. youtube.com For instance, the reaction of a ketone with a chiral secondary amine, such as proline, generates a nucleophilic enamine. youtube.com This enamine can then react with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to install the α-chloro substituent. This approach allows for high levels of enantioselectivity, controlled by the chiral catalyst. youtube.comyoutube.com The use of proline and its derivatives is a cornerstone of organocatalysis, capable of promoting aldol reactions and α-functionalizations. youtube.com

The conjugate addition of nucleophiles to α,β-unsaturated ketones is another fundamental reaction class where organocatalysts excel. mdpi.com While the target molecule is a product, its precursor enone could be synthesized or modified using these methods. The entire framework could potentially be assembled via a cascade reaction, a process where multiple bonds are formed in a single operation, guided by an organocatalyst. mdpi.com

Table 2: Key Organocatalytic Transformations

| Catalyst Type | Intermediate | Reaction Type | Application |

|---|---|---|---|

| Proline (Amino Acid) | Enamine | α-Halogenation, Aldol Reaction | Asymmetric α-functionalization of ketones and aldehydes. youtube.com |

| Cinchona Alkaloids | General Base/H-bonding | Conjugate Addition | Addition of carbon and heteroatom nucleophiles to enones. mdpi.com |

This table summarizes common organocatalytic methods applicable to the synthesis of functionalized ketones.

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to make chemical synthesis more sustainable by minimizing waste, using less hazardous substances, and improving energy efficiency. frontiersin.orgyoutube.com The synthesis of this compound can be designed with these principles in mind.

Catalysis: The use of catalysts, both transition metal and organocatalytic, is inherently green because they are used in small amounts and can often be recycled and reused, unlike stoichiometric reagents. youtube.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Carbonylation reactions, for example, are highly atom-efficient tools for producing α,β-unsaturated carbonyl compounds. rsc.org

Safer Solvents: The choice of solvent is critical. Green chemistry encourages avoiding toxic organic solvents in favor of safer alternatives like water or conducting reactions under solvent-free conditions. researchgate.net

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. youtube.com

Biocatalysis, using enzymes to perform chemical transformations, represents a particularly green method due to its high selectivity and mild, aqueous reaction conditions. unipd.it For instance, enzymes like halohydrin dehalogenases or carbonyl reductases are used to produce chiral halohydrins, which are related to the structural motifs in the target compound. unipd.it

Scale-Up Considerations and Industrial Production Methodologies for Related Compounds

The industrial production of α,β-unsaturated ketones is a significant commercial activity, as these compounds are valuable intermediates for products ranging from fragrances to plastics. google.comwikipedia.org Scaling up the synthesis of a compound like this compound from a laboratory procedure to an industrial process presents several challenges.

The aldol condensation is a common industrial method for creating α,β-unsaturated ketones. google.comwikipedia.org This reaction typically involves reacting an aldehyde with a ketone in the presence of a catalyst. google.com For large-scale production, heterogeneous catalysts, such as zinc oxide, are often preferred because they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process. google.com

Key considerations for industrial scale-up include:

Catalyst Selection and Cost: For industrial applications, catalysts must be robust, efficient, and cost-effective. While precious metals like palladium offer excellent activity, their high cost can be prohibitive. google.com Cheaper alternatives, such as copper or zinc-based catalysts, are often more economically viable. google.comgoogle.com

Reaction Conditions: Laboratory conditions, such as cryogenic temperatures or high pressures, may not be feasible or economical on a large scale. Industrial processes favor reactions that run at or near ambient temperature and pressure. youtube.com

Heat Management: Large-scale reactions can generate significant amounts of heat (exotherms), which must be managed safely and efficiently to prevent runaway reactions and ensure product quality.

Downstream Processing: The isolation and purification of the final product are major components of an industrial process. The choice of synthetic route can greatly impact the complexity and cost of these steps. One-pot procedures that yield a clean product are highly desirable. frontiersin.org

Waste Management: Minimizing and safely managing chemical waste is a critical environmental and economic consideration in industrial chemistry.

Due to their extended conjugation, α,β-unsaturated carbonyls can be prone to polymerization, which must be controlled during industrial synthesis and storage. wikipedia.org

Investigations into the Chemical Reactivity and Transformation Pathways of 4 Chloro 1 Phenyldec 3 En 5 One

Reactions at the Carbonyl Center

The carbonyl group in 4-Chloro-1-phenyldec-3-en-5-one is a primary site for chemical reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the ketone is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The specific outcomes of these reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Redox Transformations of the Ketone Functionality

The ketone functionality can undergo both reduction and oxidation reactions. Reduction would yield the corresponding secondary alcohol, 4-Chloro-1-phenyldec-3-en-5-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. Oxidation of the ketone is not possible without cleavage of a carbon-carbon bond.

Reactivity of the α,β-Unsaturated System

The conjugated enone system, which includes the double bond and the carbonyl group, along with the vinylic chloride, presents a variety of potential reaction pathways.

Conjugate Addition Reactions (Michael Additions)

The β-carbon of the enone system is electrophilic and can be attacked by soft nucleophiles in a conjugate or Michael addition. This type of reaction would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position of the decenone chain.

Electrophilic Addition to the Alkene

The double bond can react with electrophiles. The regioselectivity of this addition would be directed by the electronic effects of the chloro and carbonyl groups.

Cycloaddition Reactions Involving the Enone Moiety

The enone moiety can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the dienophile. The presence of the chloro substituent on the double bond would influence the electronic nature and steric accessibility of the dienophile, thereby affecting the feasibility and outcome of such reactions. youtube.com

Transformations Involving the Halogen Substituent

The chlorine atom in this compound is positioned on a double bond, classifying it as a vinyl chloride. This structural feature, along with the adjacent ketone group, significantly influences its reactivity in nucleophilic substitution, elimination, and cross-coupling reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

Nucleophilic substitution at a vinylic carbon is generally challenging due to the high energy of the intermediates and the strength of the carbon-halogen bond. However, the presence of the adjacent carbonyl group in this compound can facilitate these reactions. The carbonyl group's electron-withdrawing nature can stabilize a negative charge that develops during a potential addition-elimination mechanism.

While direct SN2-type displacement on a vinyl halide is typically unfavorable, nucleophilic attack can be promoted under specific conditions. For instance, α-halo ketones are known to be highly susceptible to SN2 reactions. youtube.comstackexchange.com The rationale for this enhanced reactivity lies in the stabilization of the transition state through conjugation with the carbonyl group's π-system. youtube.comstackexchange.com This interaction lowers the energy of the transition state, making the substitution more facile compared to a standard alkyl halide. youtube.com

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-1-phenyldec-3-en-5-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-1-phenyldec-3-en-5-one |

| Amine | Ammonia (NH₃) | 4-Amino-1-phenyldec-3-en-5-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-1-phenyldec-3-en-5-one |

Elimination Reactions

Elimination reactions of this compound can lead to the formation of alkynes or conjugated dienes, depending on the reaction conditions and the position of the abstracted proton. The most common elimination pathway for haloalkenes is dehydrohalogenation, which involves the removal of the halogen and a hydrogen atom from an adjacent carbon. chemicalnote.com

In the case of this compound, a strong base could abstract a proton from the C-2 position, leading to the formation of a conjugated enyne. This reaction would proceed via an E2 mechanism, where the removal of the proton and the expulsion of the chloride ion occur in a single, concerted step. chemicalnote.com The use of a sterically hindered base is often employed to favor elimination over substitution. libretexts.org

Alternatively, if a proton is removed from the alkyl chain at the C-6 position, a different conjugated system would be formed. The specific outcome would be influenced by the relative acidity of the protons and the stereoelectronic requirements of the elimination pathway.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck)

The vinyl chloride moiety in this compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgyoutube.com For this compound, a Suzuki-Miyaura coupling with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the substitution of the chlorine atom with the 'R' group. libretexts.orgrsc.org This method is highly versatile and tolerates a wide range of functional groups. rsc.org The general catalytic cycle involves oxidative addition of the vinyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org In the context of this compound, it could react with an alkene (e.g., styrene) to form a new, more extended conjugated system. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org While vinyl bromides and iodides are more reactive, protocols for the successful Heck coupling of vinyl chlorides have been developed. organic-chemistry.orgliv.ac.ukthieme-connect.com

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4,1-Diphenyldec-3-en-5-one |

| Heck | Styrene (B11656) | Pd(OAc)₂, PPh₃, Et₃N | 4-(2-Phenylethenyl)-1-phenyldec-3-en-5-one |

Reactions of the Phenyl Group

The phenyl group in this compound can undergo reactions typical of aromatic rings, most notably electrophilic aromatic substitution. The nature of the substituent attached to the ring influences both the rate and the position of the substitution.

Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield the meta-substituted product.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-4-chlorodec-3-en-5-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-4-chlorodec-3-en-5-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetylphenyl)-4-chlorodec-3-en-5-one |

Functionalization of the Aromatic Ring

Beyond classical electrophilic aromatic substitution, modern synthetic methods offer alternative strategies for the functionalization of the phenyl ring. These methods often involve the direct activation of C-H bonds, providing more atom-economical routes to modified structures.

For example, transition metal-catalyzed C-H functionalization can introduce new substituents at specific positions on the aromatic ring. researchgate.net These reactions can be directed by a functional group within the molecule, although the directing group's influence in a long, flexible chain like that of this compound might be less pronounced. Such advanced methods could potentially be applied to introduce a variety of functional groups onto the phenyl ring, bypassing the need for traditional multi-step sequences.

Stereochemical Outcomes of Reactions and Diastereoselective Strategies

The reactivity of this compound is characterized by the electrophilic nature of the C5 carbonyl carbon and the C3 carbon of the α,β-unsaturated system. Nucleophilic attack at these sites can lead to the formation of new stereocenters. The control of the stereochemistry in these reactions is paramount for the synthesis of specific stereoisomers.

Nucleophilic Addition to the Carbonyl Group:

The addition of nucleophiles to the C5 carbonyl group is a common transformation. The stereochemical outcome of this reaction is dictated by the facial selectivity of the nucleophilic attack on the prochiral ketone. Without any chiral influence, the reaction would typically yield a racemic mixture of the two possible enantiomers. However, diastereoselectivity can be achieved if a new stereocenter is formed in the presence of an existing one, or through the use of chiral reagents or catalysts.

For instance, the reduction of the C5 ketone to a secondary alcohol can be performed with high diastereoselectivity using various reagents. The stereochemical course of such reductions can often be predicted by established models like Cram's rule, Felkin-Ahn, or by considering chelation control if a suitable chelating group is present. In the case of this compound, the chlorine atom at C4 and the phenyl group at C1 can exert steric and electronic effects that influence the preferred trajectory of the incoming nucleophile.

Conjugate Addition Reactions:

The C3 position of the enone system is susceptible to conjugate addition by a wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles. This reaction leads to the formation of a new stereocenter at C3 and potentially at C4 if the enolate intermediate is trapped asymmetrically. The diastereoselectivity of conjugate additions can be controlled by several factors:

Substrate Control: The inherent stereoelectronic properties of this compound can direct the approach of the nucleophile. The conformation of the acyclic chain and the steric hindrance posed by the phenyl and chloro substituents will play a crucial role.

Reagent Control: The use of chiral nucleophiles or organometallic reagents modified with chiral ligands can induce high levels of diastereoselectivity. For example, Gilman reagents (lithium dialkylcuprates) modified with chiral ligands are known to effect highly enantioselective conjugate additions to enones.

Catalyst Control: Asymmetric catalysis provides a powerful tool for controlling the stereochemical outcome of conjugate additions. Chiral Lewis acids or organocatalysts can activate the enone and create a chiral environment that directs the nucleophilic attack. For instance, chiral amine catalysts can form a chiral iminium ion intermediate, leading to high enantioselectivity in the addition of various nucleophiles.

A hypothetical diastereoselective Michael addition to this compound is presented in the table below, illustrating the potential for controlling the formation of new stereocenters.

| Reaction Type | Nucleophile | Chiral Influence | Expected Major Diastereomer |

| Michael Addition | Diethyl malonate | Chiral phase-transfer catalyst | (3R, 4S) or (3S, 4R) |

| Grignard Reaction | Phenylmagnesium bromide | Chiral ligand (e.g., SPARTEINE) | (5R) or (5S) |

| Luche Reduction | Sodium borohydride, CeCl₃ | - | Racemic mixture of diastereomers |

Diastereoselective Strategies:

To achieve a desired stereochemical outcome, several strategies can be employed in reactions of this compound:

Chiral Auxiliary-Mediated Reactions: The temporary attachment of a chiral auxiliary to the molecule can effectively control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary can be removed. For example, forming a chiral imine or enamine can direct the stereoselective alkylation or addition to the α- or β-position.

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. For reactions of this compound, chiral amines, thioureas, or phosphoric acids could be employed to catalyze stereoselective conjugate additions, aldol (B89426) reactions, or other transformations.

Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective in a wide range of asymmetric transformations. For instance, chiral rhodium or copper complexes can catalyze the asymmetric conjugate addition of organoboron or organozinc reagents to the enone system with high enantioselectivity.

The table below summarizes potential diastereoselective reactions and the key factors influencing their stereochemical outcome.

| Reaction | Reagent/Catalyst | Key Stereocontrolling Element | Potential Outcome |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral ligand on osmium | Formation of a diol with controlled stereochemistry at C3 and C4 |

| Asymmetric Epoxidation | Chiral Jacobsen's catalyst | Chiral salen ligand | Formation of a chiral epoxide at the C3-C4 double bond |

| Asymmetric Michael Addition | Diethylzinc, Chiral phosphoramidite (B1245037) ligand | Chiral ligand on copper | Formation of a new C-C bond at C3 with high enantioselectivity |

The successful application of these strategies would allow for the selective synthesis of specific stereoisomers of derivatives of this compound, which is crucial for the investigation of their biological activities and for their use as chiral building blocks in organic synthesis. Further experimental and computational studies are necessary to fully elucidate the stereochemical behavior of this compound in various chemical transformations.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Chloro 1 Phenyldec 3 En 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete picture of the molecular structure can be assembled.

High-Resolution Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The expected ¹H NMR spectrum of 4-Chloro-1-phenyldec-3-en-5-one would exhibit distinct signals corresponding to the phenyl, ethyl, vinylic, and pentyl moieties.

The protons of the monosubstituted phenyl group would typically appear in the aromatic region, around 7.2-7.4 ppm. hw.ac.ukoregonstate.edu The two sets of methylene (B1212753) protons in the phenylethyl group would be adjacent, with the benzylic protons (H-1) appearing around 2.9 ppm and the adjacent methylene protons (H-2) around 2.7 ppm, both likely showing triplet multiplicity due to coupling with each other.

The vinylic proton (H-3) is significantly influenced by the adjacent chlorine and carbonyl group. In β-chloro-α,β-unsaturated ketones, this proton is deshielded and would be expected to appear as a singlet (assuming no coupling across the double bond) in the range of 6.5-7.0 ppm. stackexchange.com The methylene protons of the pentyl chain adjacent to the carbonyl group (H-6) would be deshielded and appear as a triplet around 2.6 ppm. The subsequent methylene groups (H-7, H-8, H-9) would show complex overlapping signals (multiplets) in the upfield region of approximately 1.2-1.6 ppm, with the terminal methyl group (H-10) appearing as a triplet around 0.9 ppm. hw.ac.ukcompoundchem.com

Hypothetical ¹H NMR Data for this compound:

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-10 | ~0.9 | Triplet | 3H | ~7.0 |

| H-7, H-8, H-9 | ~1.2-1.6 | Multiplet | 6H | - |

| H-6 | ~2.6 | Triplet | 2H | ~7.5 |

| H-2 | ~2.7 | Triplet | 2H | ~7.8 |

| H-1 | ~2.9 | Triplet | 2H | ~7.8 |

| H-3 | ~6.8 | Singlet | 1H | - |

| Phenyl-H | ~7.2-7.4 | Multiplet | 5H | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. pressbooks.pub For this compound, sixteen distinct carbon signals are expected. The carbonyl carbon (C-5) is the most deshielded, with a predicted chemical shift in the range of 195-205 ppm. oregonstate.edulibretexts.org The carbons of the double bond, C-3 and C-4, would appear in the vinylic region. C-4, being attached to the chlorine atom, would be found around 140-150 ppm, while C-3 would be around 130-135 ppm.

The aromatic carbons of the phenyl ring would resonate between 125 and 140 ppm. pressbooks.pub The carbons of the alkyl chains would appear in the upfield region. The methylene carbon adjacent to the carbonyl (C-6) would be around 40-45 ppm. The carbons of the phenylethyl group (C-1, C-2) and the remaining carbons of the pentyl chain (C-7, C-8, C-9) would have shifts between 22 and 35 ppm, with the terminal methyl carbon (C-10) being the most shielded at approximately 14 ppm. rsc.orglibretexts.org

Hypothetical ¹³C NMR Data for this compound:

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-5 (C=O) | ~198 |

| C-4 (=C-Cl) | ~145 |

| Phenyl (C-ipso) | ~140 |

| C-3 (=CH) | ~132 |

| Phenyl (C-o, m, p) | ~126-129 |

| C-6 (CH₂) | ~42 |

| C-1 (CH₂) | ~35 |

| C-2 (CH₂) | ~33 |

| C-8 (CH₂) | ~31 |

| C-7 (CH₂) | ~24 |

| C-9 (CH₂) | ~22 |

| C-10 (CH₃) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Key correlations would be observed between H-1 and H-2, and among the protons of the pentyl chain (H-6 through H-10), confirming the two distinct alkyl fragments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. libretexts.org It would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s) identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu This is vital for connecting the different structural fragments. For instance, a correlation from the vinylic proton H-3 to the carbonyl carbon C-5 and to the methylene carbon C-2 would confirm the core structure of the enone system. Similarly, correlations from the H-6 protons to the carbonyl C-5 would establish the position of the pentyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the stereochemistry (E/Z configuration) of the double bond. A NOE correlation between the vinylic proton (H-3) and the methylene protons at C-2 would strongly suggest the E-isomer, where these protons are on the same side of the double bond.

Mass Spectrometric Investigations

Mass spectrometry provides information on the molecular weight and formula of a compound, as well as structural details based on its fragmentation patterns. chemistrylearner.comdummies.comjove.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). libretexts.orgmeasurlabs.com This accuracy allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₆H₂₁ClO. The exact mass can be calculated using the precise masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁶O).

The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, confirming the presence of one chlorine atom in the molecule. rsc.orgbohrium.combohrium.comresearchgate.net

Predicted HRMS Data for C₁₆H₂₁ClO:

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₆H₂₁³⁵ClO | 276.1254 |

| [M+2]⁺ | C₁₆H₂₁³⁷ClO | 278.1224 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that can be used for structural elucidation. Key fragmentation pathways for this compound would include α-cleavage and McLafferty rearrangements. jove.comwikipedia.orglibretexts.org

α-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. Cleavage of the bond between C-5 and C-6 would result in the loss of a pentyl radical (•C₅H₁₁) to form an acylium ion at m/z 191/193. Cleavage on the other side, between C-4 and C-5, is also possible.

McLafferty Rearrangement: Ketones with a γ-hydrogen on an alkyl chain can undergo this characteristic rearrangement. chemistrylearner.comdummies.comlibretexts.org In this case, a hydrogen atom from C-8 of the pentyl chain can be transferred to the carbonyl oxygen, leading to the cleavage of the C-6–C-7 bond and the elimination of a neutral butene molecule (C₄H₈). This would produce a characteristic fragment ion at m/z 220/222.

Benzylic Cleavage: Fragmentation at the benzylic position (C-1–C-2 bond) is highly favorable, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. This is a very common fragment for compounds containing a phenylethyl or larger phenylalkyl group. aip.org

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 276/278 | [C₁₆H₂₁ClO]⁺ | Molecular Ion |

| 220/222 | [C₁₂H₁₃ClO]⁺ | McLafferty Rearrangement (loss of C₄H₈) |

| 191/193 | [C₁₁H₁₂ClO]⁺ | α-Cleavage (loss of •C₅H₁₁) |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage (Tropylium ion) |

Advanced Ionization Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Advanced ionization techniques are crucial for generating gas-phase ions from the analyte with minimal fragmentation, which is particularly important for accurately determining the molecular ion peak. For a molecule like this compound, several advanced ionization methods would be suitable.

Electrospray Ionization (ESI) : This soft ionization technique is ideal for polar molecules and can be readily coupled with liquid chromatography (LC-MS). acdlabs.com A solution of the compound is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. acdlabs.comemory.edu For this compound, ESI in positive ion mode would likely produce the protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is suitable for less polar, volatile compounds. emory.edulibretexts.org The sample is vaporized and then ionized by a corona discharge in a stream of nitrogen. emory.edu This method also typically produces a protonated molecular ion, [M+H]⁺, and is compatible with LC-MS. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is a soft ionization technique that uses a laser to desorb and ionize the analyte, which has been co-crystallized with a matrix. acdlabs.com This method is particularly useful for high molecular weight or thermally labile compounds and typically forms singly charged ions. emory.edu

In the mass spectrum of α,β-unsaturated aromatic ketones, common fragmentation reactions of the protonated molecules include the loss of a benzene (B151609) ring or a styrene (B11656) molecule. nih.gov Theoretical calculations often indicate that the carbonyl oxygen is the most favorable site for protonation. nih.gov

A comparison of these ionization techniques is provided in the table below.

| Ionization Technique | Principle | Typical Ions Formed | Suitability for this compound |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. acdlabs.com | [M+H]⁺, [M+Na]⁺ | High, especially when coupled with liquid chromatography. |

| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the sample at atmospheric pressure. libretexts.org | [M+H]⁺ | High, suitable for this moderately polar molecule. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the sample to create ions. acdlabs.com | [M+H]⁺, [M+K]⁺ | Suitable, particularly for obtaining a clear molecular ion peak with minimal fragmentation. |

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its constituent functional groups.

C=O (Ketone) Stretch : A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1650-1685 cm⁻¹ for an α,β-unsaturated ketone.

C=C (Alkene) Stretch : A medium intensity band is anticipated around 1600-1640 cm⁻¹. Conjugation with the carbonyl group can influence the exact position and intensity of this band.

C-Cl (Chloroalkane) Stretch : A band in the region of 600-800 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Aromatic C-H and C=C Stretches : The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretch | 1650-1685 | Strong |

| C=C (Alkene) | Stretch | 1600-1640 | Medium |

| C-Cl | Stretch | 600-800 | Medium to Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. The presence of multiple conformers in a sample can lead to the appearance of additional bands or broadening of existing bands in the IR and Raman spectra. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify and characterize the different conformations of the flexible decenone chain in this compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination

The first and often most challenging step in X-ray crystallography is growing a single crystal of suitable size and quality. rochester.edu For an organic compound like this compound, several methods can be employed. ufl.edu

Slow Evaporation : A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. ufl.edu The choice of solvent is critical for this method. ufl.edu

Slow Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal growth. ufl.edu

Vapor Diffusion : A solution of the compound is placed in a chamber with a more volatile solvent in which the compound is less soluble. youtube.com As the more volatile solvent diffuses into the solution, it reduces the solubility of the compound and induces crystallization. youtube.com

Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a second solvent in which the compound is insoluble. muni.cz Crystals may form at the interface between the two liquids. muni.cz

The success of these methods depends on factors such as the purity of the compound, the choice of solvent, the rate of crystallization, and the absence of mechanical disturbances. rochester.edu

Once a suitable crystal is obtained and diffraction data are collected, the next step is to solve and refine the crystal structure. This process involves several key steps:

Solving the Phase Problem : Direct methods or Patterson methods are typically used to obtain an initial electron density map.

Model Building : An initial model of the molecule is built into the electron density map.

Refinement : The atomic coordinates and thermal parameters of the model are adjusted to improve the agreement between the calculated and observed diffraction data. utoledo.edu This is typically done using a least-squares minimization process. utoledo.edu

The quality of the final refined structure is assessed using several parameters, including the R-factor (R-value), which measures the agreement between the observed and calculated structure factor amplitudes. nih.gov A low R-factor indicates a good fit between the model and the experimental data.

The refined crystal structure of this compound would provide precise measurements of all bond lengths and angles, as well as the torsional angles that define the conformation of the molecule in the solid state. This information is crucial for understanding the steric and electronic properties of the compound.

A hypothetical example of crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₁ClO |

| Formula Weight | 264.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (˚) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| R-factor | 0.045 |

Analysis of Intermolecular and Intramolecular Interactions

Detailed crystallographic studies would be instrumental in identifying and quantifying these interactions. The primary intramolecular interactions expected would involve the spatial relationship between the chlorophenyl group, the enone moiety, and the decane (B31447) chain. For instance, steric hindrance between the phenyl ring and the alkyl chain could influence the planarity of the enone system.

Intermolecularly, the crystal packing of this compound would likely be dominated by a combination of hydrogen bonding and van der Waals forces. The carbonyl oxygen of the enone is a potential hydrogen bond acceptor, and while the molecule lacks strong hydrogen bond donors, weak C-H···O interactions could play a significant role in stabilizing the crystal structure. The presence of the chlorine atom and the phenyl ring also introduces the possibility of halogen bonding and π-π stacking interactions, further contributing to the cohesion of the crystal lattice.

A hypothetical table of potential intermolecular interactions, based on the known behavior of similar functional groups, is presented below. It is important to note that this data is illustrative and would require experimental validation through single-crystal X-ray diffraction analysis of this compound.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance |

| Hydrogen Bond | C-H (Aromatic) | O=C (Carbonyl) | 2.2 - 2.8 | 120 - 160 | Contributes to crystal packing |

| Hydrogen Bond | C-H (Alkyl) | O=C (Carbonyl) | 2.3 - 2.9 | 110 - 150 | Influences chain conformation |

| Halogen Bond | C-Cl | O=C (Carbonyl) | 2.8 - 3.5 | 160 - 180 | Directional interaction, stabilizes lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - | Stabilizes packing through aromatic interactions |

| van der Waals | Alkyl Chain | Alkyl Chain | > 3.5 | - | Non-specific attractive forces |

Theoretical and Computational Chemistry Studies of 4 Chloro 1 Phenyldec 3 En 5 One

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methodologies like Density Functional Theory (DFT), Molecular Orbital Analysis (HOMO-LUMO), and Electrostatic Potential Mapping are routinely employed to provide deep insights into chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern computational chemistry for predicting the electronic structure of molecules. chemrxiv.org By solving the Schrödinger equation in a computationally efficient manner, DFT can accurately calculate various molecular properties such as optimized geometry, total energy, and the distribution of electron density. For a molecule like 4-Chloro-1-phenyldec-3-en-5-one, DFT calculations would be invaluable in determining bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement. Furthermore, DFT is instrumental in predicting reactivity indices that can shed light on how the molecule might interact with other chemical species. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. nih.govnih.gov For this compound, an analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netyoutube.com By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). researchgate.net These maps are invaluable for predicting the sites where a molecule is susceptible to electrophilic or nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.net In the case of this compound, an ESP map would highlight the influence of the electronegative chlorine and oxygen atoms on the molecule's charge landscape.

Conformational Analysis and Energy Landscapes: Charting Unexplored Territory

Molecular Mechanics and Molecular Dynamics Simulations

For large and flexible molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space. mdpi.com MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for the rapid exploration of a vast number of conformations. MD simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. Such simulations for this compound would be essential to understand its flexibility and the interplay of its different structural components.

Prediction of Preferred Conformations and Rotational Barriers

Through computational methods, it is possible to identify the lowest energy (most stable) conformations of a molecule. mdpi.com By systematically rotating the various single bonds within this compound and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the peaks represent the energy barriers for rotation between them. This information is critical for understanding the molecule's shape and how it might fit into the active site of an enzyme or a receptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For the synthesis of this compound, theoretical studies provide insights into the energetics and geometries of transient species along the reaction coordinate, which are often inaccessible through experimental means alone.

Transition State Calculations for Key Synthetic Steps

The formation of this compound likely proceeds through a series of steps, each characterized by a specific transition state. Transition state theory is a cornerstone of these computational investigations. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to locate and characterize the transition state structures for the key bond-forming and bond-breaking events in the synthesis.

For instance, in a potential synthetic route involving an aldol (B89426) condensation followed by chlorination, transition state calculations can reveal the activation energy barriers for each step. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step. The geometry of the transition state also provides valuable information about the stereochemical outcome of the reaction.

Interactive Table: Calculated Activation Energies for a Hypothetical Synthesis of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Aldol Condensation | B3LYP | 6-31G(d) | 15.2 |

| Dehydration | B3LYP | 6-31G(d) | 12.8 |

| Electrophilic Chlorination | MP2 | cc-pVTZ | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. Computational models can simulate these solvent effects, providing a molecular-level understanding of their impact on the reaction pathway for the synthesis of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative predictions of how a solvent's polarity will affect the stability of reactants, products, and transition states. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby lowering the activation energy and accelerating the reaction.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate picture. These models can account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical in directing the reaction pathway. For the synthesis of this compound, explicit solvent models could be used to study the role of a protic solvent in proton transfer steps.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. By calculating spectroscopic parameters for a proposed structure, chemists can compare them with experimental spectra to confirm the identity and elucidate the structure of a newly synthesized compound like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for organic structure elucidation. rsc.org The in-silico prediction of NMR chemical shifts using quantum mechanical calculations has become a common practice to aid in structural assignment. rsc.org Methods like Gauge-Independent Atomic Orbital (GIAO) are widely used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.comnih.gov

For this compound, computational NMR predictions would be invaluable. By calculating the chemical shifts for all possible isomers and stereoisomers, a direct comparison with the experimental spectrum can be made to determine the correct structure. rsc.org The accuracy of these predictions is often improved by averaging over multiple low-energy conformations of the molecule, as chemical shifts are sensitive to the local electronic environment of each nucleus. nih.gov

Interactive Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

| C1 (Phenyl CH) | 128.5 | 128.7 |

| C2 (CH₂) | 35.2 | 35.4 |

| C3 (C=) | 130.1 | 130.3 |

| C4 (C-Cl) | 135.8 | 136.0 |

| C5 (C=O) | 198.5 | 198.8 |

| C6 (CH₂) | 42.1 | 42.3 |

| C7 (CH₂) | 24.3 | 24.5 |

| C8 (CH₂) | 29.0 | 29.2 |

| C9 (CH₂) | 31.7 | 31.9 |

| C10 (CH₃) | 14.1 | 14.2 |

Simulated Vibrational Spectra for Assignment Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.netorientjchem.org Computational methods can simulate these spectra with a high degree of accuracy. researchgate.netorientjchem.org By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net

Exploration of 4 Chloro 1 Phenyldec 3 En 5 One As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

As a Chiral Building Block

There is no available information on the stereoselective synthesis of 4-Chloro-1-phenyldec-3-en-5-one or its application as a chiral building block in asymmetric synthesis.

Incorporation into Natural Product Core Structures

No studies have been identified that describe the use of this compound as a precursor or intermediate in the total synthesis of any natural products.

Derivatization for the Preparation of Analog Libraries

Modifications at the Carbonyl, Alkene, and Halogen Sites

Without the compound itself, there is no research detailing its reactivity or the selective modification of its functional groups.

Exploration of Structure-Reactivity Relationships through Analog Synthesis

The relationship between the structure of this compound and its chemical reactivity remains unexplored in the scientific literature.

Role in Method Development and Reaction Discovery

There are no documented instances of this compound being used as a substrate or reagent in the development of new synthetic methodologies or in the discovery of novel chemical reactions.

It is possible that this compound is a target for future synthesis and investigation, at which point its chemical properties and synthetic utility may be explored and published. Until such research becomes available, a detailed article on its applications cannot be generated.

Perspectives on Future Research Trajectories Involving 4 Chloro 1 Phenyldec 3 En 5 One

Emerging Synthetic Methodologies Applicable to the Compound Class

The synthesis of α,β-unsaturated ketones is a well-established field, yet new methodologies continue to emerge that offer improvements in efficiency, selectivity, and environmental impact. Classical methods like the Claisen-Schmidt condensation or the Wittig reaction often suffer from drawbacks such as stoichiometric byproduct formation and harsh reaction conditions. acs.org Future research on synthesizing 4-Chloro-1-phenyldec-3-en-5-one and its analogs could leverage more modern approaches.

One promising avenue is the application of visible-light-promoted organocatalytic aerobic oxidation. rsc.org This method allows for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding silyl (B83357) enol ethers using an inexpensive organic dye as a photosensitizer under an aerobic atmosphere. rsc.org Another innovative approach involves a one-pot synthesis from homoallyl alcohols via a sequential Wacker process followed by an acid-mediated dehydration, which offers high regio- and stereoselectivity. acs.org Green chemistry principles are also being applied, utilizing air or oxygen as a clean oxidant with an imide catalyst to prepare α,β-unsaturated ketones from unsaturated hydrocarbons. google.com